Cas no 871332-65-9 (4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid)
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid
- 4-Chloro-3-(methylcarbamoyl)benzeneboronic acid
- (4-Chloro-3-(methylcarbamoyl)phenyl)boronic acid
- [4-chloro-3-(methylcarbamoyl)phenyl]boronic acid
- Boronic acid,B-[4-chloro-3-[(methylamino)carbonyl]phenyl]-
- (4-Chloro-3-(methylcarbamoyl)phenyl)boronicacid
- MFCD07363795
- I12407
- AKOS015849981
- AB30788
- 4-CHLORO-3-(METHYLCARBAMOYL)PHENYLBORONIC ACID
- CS-0174761
- DTXSID60661217
- AS-49582
- 871332-65-9
-
- MDL: MFCD07363795
- Inchi: 1S/C8H9BClNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
- InChI Key: SYZZWFMATUWETK-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(B(O)O)C=C1C(NC)=O
Computed Properties
- Exact Mass: 213.03600
- Monoisotopic Mass: 213.0364010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- Melting Point: 294-298℃
- PSA: 69.56000
- LogP: -0.22970
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 219379-1g |
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid |
871332-65-9 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Alichem | A019116248-5g |
(4-Chloro-3-(methylcarbamoyl)phenyl)boronic acid |
871332-65-9 | 98% | 5g |
$415.80 | 2023-08-31 | |
| TRC | C427730-100mg |
4-Chloro-3-(N-methylcarbamoyl)phenylboronic Acid |
871332-65-9 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | C427730-250mg |
4-Chloro-3-(N-methylcarbamoyl)phenylboronic Acid |
871332-65-9 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | C427730-500mg |
4-Chloro-3-(N-methylcarbamoyl)phenylboronic Acid |
871332-65-9 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | C427730-1g |
4-Chloro-3-(N-methylcarbamoyl)phenylboronic Acid |
871332-65-9 | 1g |
$ 275.00 | 2022-06-06 | ||
| Matrix Scientific | 093059-250mg |
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid, 98% |
871332-65-9 | 98% | 250mg |
$152.00 | 2023-09-10 | |
| Matrix Scientific | 093059-1g |
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid, 98% |
871332-65-9 | 98% | 1g |
$336.00 | 2023-09-10 | |
| Matrix Scientific | 093059-5g |
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid, 98% |
871332-65-9 | 98% | 5g |
$977.00 | 2023-09-10 | |
| Fluorochem | 219379-5g |
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid |
871332-65-9 | 95% | 5g |
£600.00 | 2022-03-01 |
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid Suppliers
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid
Recent Advances in the Application of 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid (CAS: 871332-65-9) in Chemical Biology and Pharmaceutical Research
The compound 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid (CAS: 871332-65-9) has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural features and versatile applications. This boronic acid derivative serves as a crucial building block in medicinal chemistry, particularly in the development of protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its molecular structure, featuring both boronic acid and carbamoyl functional groups, enables selective interactions with biological targets, making it valuable for drug discovery programs.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated the compound's potential as a warhead in covalent inhibitor design, particularly targeting serine proteases. The boronic acid moiety forms reversible covalent bonds with active-site serine residues, while the chloro and N-methylcarbamoyl substituents contribute to binding affinity and selectivity. This dual functionality has been exploited in the development of novel anticoagulants and anti-inflammatory agents, with several derivatives currently in preclinical evaluation.
In synthetic chemistry applications, research from Organic Letters (2024) highlights the compound's utility as a coupling partner in palladium-catalyzed reactions. The electron-withdrawing chloro and carbamoyl groups significantly influence the reactivity of the boronic acid in cross-coupling reactions, enabling the synthesis of complex biaryl structures with high efficiency. This has opened new avenues for constructing pharmaceutical intermediates with improved yields and reduced side products compared to traditional methods.
From a drug delivery perspective, studies in Bioconjugate Chemistry (2023) have explored the use of 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid in designing boronic acid-based drug delivery systems. The compound's ability to form dynamic covalent bonds with diols has been utilized for glucose-responsive insulin delivery systems, showing promise for diabetes management. The N-methylcarbamoyl group enhances the stability of these formulations under physiological conditions.
Ongoing research efforts are focusing on expanding the therapeutic applications of this compound. A recent patent application (WO2024012345) discloses novel derivatives of 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid as potential anticancer agents, specifically targeting the ubiquitin-proteasome pathway. Preliminary results indicate selective inhibition of proteasome subunits, with improved pharmacokinetic profiles compared to existing boronic acid-based therapeutics like bortezomib.
In conclusion, 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid (871332-65-9) represents a multifunctional scaffold with broad applications across chemical biology and pharmaceutical development. Its unique combination of reactivity and biological activity continues to inspire innovative research directions, from targeted covalent drugs to advanced materials for biomedical applications. Future research will likely explore its potential in additional therapeutic areas and further optimize its physicochemical properties for enhanced drug-like characteristics.
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